molecular formula C11H14ClN3 B1473271 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1239160-81-6

3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1473271
CAS No.: 1239160-81-6
M. Wt: 223.7 g/mol
InChI Key: BXADVNCZRAEKBL-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1239160-81-6) is a pyrazole-based compound with a methyl group at position 3 and a 4-methylphenyl substituent at position 4 of the pyrazole ring, forming a hydrochloride salt. Its molecular formula is C₁₂H₁₅N₃·HCl (molecular weight: ~229.73 g/mol). The compound is commercially available as a research chemical, offered in quantities up to 2500 mg, indicating its utility as a building block in medicinal chemistry and materials science .

The hydrochloride salt enhances aqueous solubility, a critical feature for biological testing.

Properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-7-3-5-9(6-4-7)10-8(2)13-14-11(10)12;/h3-6H,1-2H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXADVNCZRAEKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NN=C2N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The presence of the methyl and phenyl substituents contributes to its unique pharmacological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. Its derivatives have been evaluated against various cancer cell lines, showing significant cytotoxicity.

Key Findings:

  • Cytotoxicity : The compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with IC50 values ranging from 60 nM to over 500 nM depending on the specific derivative and cell type tested .
  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspases and disruption of microtubule assembly, leading to cell cycle arrest .
CompoundCancer Cell LineIC50 (nM)
4aNUGC (Gastric)60
4bHEPG2 (Liver)428
4cMCF (Breast)580

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has shown promising anti-inflammatory effects. It has been suggested that it may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.

Key Findings:

  • Inhibition of Cytokine Production : Studies have reported that certain derivatives can significantly reduce the production of pro-inflammatory cytokines in vitro, which is crucial for managing inflammatory responses .
  • Potential Targets : Molecular modeling studies suggest that these compounds may interact with key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of this compound and evaluated their biological activities. Among these, some demonstrated significant antiproliferative effects against human cancer cell lines, highlighting the structure-activity relationship (SAR) that can guide future drug development .
  • Comparative Analysis with Other Pyrazoles : In comparative studies with other pyrazole derivatives, the compound showed superior activity against certain cancer types, underscoring its potential as a lead compound for further development in anticancer therapies .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12H15N4·HCl
  • Molecular Weight : 241.73 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

The compound features a pyrazole ring substituted with a methyl group and a para-methylphenyl group, which contributes to its biological activity.

Medicinal Chemistry

3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride has been investigated for its potential as an active pharmaceutical ingredient due to its diverse biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Research suggests that this pyrazole derivative may modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by excessive inflammation .

Cancer Research

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cytotoxicity : In vitro studies have demonstrated that certain derivatives show IC50 values in the nanomolar range against multiple cancer cell lines, indicating strong antiproliferative effects. For instance, specific analogs derived from this compound displayed IC50 values ranging from 60 to 400 nM against different cancer types .
CompoundCell LineIC50 (nM)
4aMCF7231
4cHEPG260
6aDLD11084

Antioxidant Properties

Recent investigations have highlighted the antioxidant potential of this compound and its derivatives. The ability to scavenge free radicals positions it as a candidate for research into neurodegenerative diseases and other oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Study : A study demonstrated that derivatives of the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with promising results in formulations aimed at treating resistant infections .
  • Cancer Cytotoxicity Evaluation : A multi-cell line assay revealed that specific derivatives exhibited significant cytotoxicity, suggesting potential development into chemotherapeutic agents. The compounds were tested against a panel of six cancer cell lines, revealing varying degrees of effectiveness based on structural modifications .
  • Anti-inflammatory Research : Preclinical models indicated that the compound could reduce inflammation markers in vitro, supporting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Yield/Commercial Availability
Target: 3-Methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride 3-Me, 4-(4-MePh) 229.73 Hydrochloride salt; para-substituted 250 mg: €416; 2500 mg: €1,161
3-Methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine 3-Me, 4-(3-MePh) 213.28 Meta-substituted isomer 50 mg: €376; 500 mg: €1,030
3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine 3-tBu, 1-(4-NO₂Ph) 274.33 Electron-withdrawing nitro group Synthesis yield: 83%
1-(tert-Butyl)-1H-pyrazol-5-amine hydrochloride 1-tBu 175.66 Compact structure Available via ChemBK
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 5-CF₂H, 1-(2-MePh) 257.69 Fluorinated substituent Emphasized stability and handling
Key Observations:

Positional Isomerism : The meta-substituted analog (3-(3-methylphenyl)) has a lower molecular weight and altered steric profile compared to the target’s para-substituted derivative. Para-substitution often enhances planarity, influencing crystallinity and intermolecular interactions .

Fluorination : The difluoromethyl group in 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride improves metabolic stability and lipophilicity, critical for pharmacokinetics .

Salt Forms : Hydrochloride salts (target and 5-(difluoromethyl) analog) enhance solubility, facilitating formulation in biological assays compared to free bases .

Preparation Methods

Microwave-Assisted Synthesis Using Arylhydrazines and 3-Aminocrotononitrile or α-Cyanoketones

A highly efficient and modern method involves microwave-assisted synthesis, which significantly reduces reaction time and improves yield.

  • Procedure:

    • Combine an arylhydrazine (bearing the 4-methylphenyl substituent) with either 3-aminocrotononitrile or an α-cyanoketone.
    • Dissolve the reactants in 1 M hydrochloric acid solution.
    • Heat the mixture in a microwave reactor at 150 °C for 10–15 minutes.
    • After reaction completion, basify the mixture with 10% sodium hydroxide solution.
    • Isolate the product by vacuum filtration.
  • Advantages:

    • Rapid reaction times (minutes instead of hours).
    • Use of water as a green solvent.
    • High isolated yields (70–90%).
    • Scalability from milligram to gram scale without significant yield loss.
  • Research Findings:

    • This method is reproducible across various functionalized aryl hydrazines.
    • The pyrazole-5-amine core is formed efficiently under these conditions.
    • The hydrochloride salt can be isolated by acid-base treatment post-synthesis.
Parameter Details
Reactants Arylhydrazine + 3-aminocrotononitrile or α-cyanoketone
Solvent 1 M HCl aqueous solution
Temperature 150 °C
Time 10–15 minutes
Yield 70–90%
Isolation Basification + vacuum filtration

This microwave-assisted method is considered a benchmark for preparing 1-aryl-1H-pyrazol-5-amines, including the target compound, due to its efficiency and environmental friendliness.

Classical Synthesis via Hydrazone Formation and Cyclization

Another well-established approach involves the formation of hydrazones from appropriate ketone precursors followed by cyclization to the pyrazole ring.

  • Procedure:

    • React 4-methylacetophenone with hydrazine hydrate to form a hydrazone intermediate.
    • Subject the hydrazone to cyclization conditions, often involving acidic or basic catalysis.
    • The cyclization leads to the formation of the 4-(4-methylphenyl)-1H-pyrazol-5-amine core.
    • The hydrochloride salt is obtained by treatment with hydrochloric acid.
  • Industrial Adaptations:

    • Continuous flow reactors can be employed to improve reaction control and yields.
    • This method is scalable and widely used for producing pyrazole derivatives in bulk.
Step Description
Starting materials 4-Methylacetophenone, hydrazine hydrate
Intermediate Hydrazone
Reaction type Cyclization
Catalyst/Conditions Acidic or basic medium
Product isolation Acid treatment to form hydrochloride salt
  • Research Insights:
    • The hydrazone route is versatile and can accommodate various substituents on the phenyl ring.
    • Spectroscopic methods (NMR, IR) confirm the structure and purity of the product.
    • This method yields compounds with significant pharmacological activities, including anti-inflammatory and antimicrobial effects.

Condensation of β-Ketonitriles with Hydrazines

A classical synthetic strategy for 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.

  • Mechanism:

    • β-Ketonitriles react with hydrazine derivatives to form pyrazole rings bearing amino groups at the 5-position.
    • This approach allows the introduction of various aryl groups at the 4-position, including 4-methylphenyl.
  • Procedure Highlights:

    • The reaction is typically carried out under reflux conditions in suitable solvents.
    • The product is isolated after completion of cyclization and purification steps.
  • Research Data:

    • This method has been used to synthesize 5-amino-4-arylpyrazoles with good yields.
    • Functional group tolerance is high, enabling diverse substitution patterns.
    • The resulting compounds have been investigated for their biological activities.

One-Pot Multi-Component Reactions (MCR) for Pyrazole Derivatives

Recent advancements include one-pot, multi-component reactions that streamline the synthesis of pyrazole derivatives.

  • Methodology:

    • Combine 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes and cyanomethylene reagents.
    • Heat under reflux in solvents such as 1,4-dioxane with sodium acetate and hydrazine hydrate.
    • The reaction proceeds via condensation and cyclization steps to yield substituted pyrazole derivatives.
  • Yields and Purification:

    • Typical yields range from 70–80%.
    • Products are isolated by filtration and crystallization from ethanol.
  • Applications:

    • Synthesized compounds show cytotoxicity against cancer cell lines, indicating potential pharmaceutical relevance.
    • This method offers a straightforward route to complex pyrazole derivatives, including those structurally related to 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages References
Microwave-Assisted Synthesis Arylhydrazine + 3-aminocrotononitrile or α-cyanoketone 1 M HCl, 150 °C, 10-15 min microwave 70–90 Rapid, green solvent, scalable
Hydrazone Formation & Cyclization 4-Methylacetophenone + hydrazine hydrate Acidic/basic catalysis, reflux Moderate to high Industrial scalability, well-established
β-Ketonitrile Condensation β-Ketonitriles + hydrazines Reflux in suitable solvent Good Functional group tolerance
One-Pot Multi-Component Reaction Pyrazol-5(4H)-one + aldehydes + cyanomethylene reagents Reflux with sodium acetate, hydrazine hydrate 70–80 Efficient, multi-substituted products

Concluding Remarks

The preparation of this compound is well-documented through multiple synthetic routes. The microwave-assisted method stands out for its efficiency, environmental friendliness, and high yield, making it highly suitable for research and industrial applications. Classical hydrazone formation and β-ketonitrile condensation remain valuable for their robustness and adaptability. One-pot multi-component reactions provide innovative avenues for synthesizing complex derivatives.

These methods collectively offer a comprehensive toolkit for researchers aiming to synthesize this compound with high purity and yield, supporting its further exploration in medicinal chemistry and related fields.

Q & A

Q. What are the established synthetic routes for 3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride, and how are intermediates validated?

The compound is synthesized via cyclization of thiourea analogues or through multi-step protocols involving cyclization, formylation, and acylation. For example, halogenated pyrazole intermediates can be generated using Vilsmeier-Haack reactions with 3-methyl-1-aryl-1H-pyrazol-5(4H)-one precursors . Key intermediates (e.g., 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride) are validated via IR spectroscopy and X-ray crystallography to confirm regiochemistry and purity . Solvent-free one-pot syntheses are also reported for structurally related pyrazolo-pyrimidine-dione derivatives, which may reduce side reactions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for the amine group) and confirms cyclization success.
  • X-ray Crystallography : Resolves regiochemical ambiguities in the pyrazole ring and confirms hydrogen bonding patterns in the hydrochloride salt .
  • NMR : ¹H and ¹³C NMR are used to verify substitution patterns (e.g., methyl groups at positions 3 and 4-phenyl) and assess purity (>95% by integration) .

Q. How is in vitro biological activity screening typically designed for this compound?

Standard protocols include:

  • Antimicrobial Assays : Testing against Mycobacterium tuberculosis (MIC values) or Gram-positive/-negative bacteria via broth microdilution. Activity is compared to controls like isoniazid, with structural analogs (e.g., halogen or methoxy substitutions) screened to establish structure-activity relationships (SAR) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity .

Advanced Research Questions

Q. How can conflicting reports on biological activity be resolved?

Discrepancies in activity data (e.g., varying MIC values) may arise from:

  • Structural Isomerism : Regiochemical differences in pyrazole substitution (e.g., 1H vs. 2H tautomers) can alter binding. X-ray crystallography or NOESY NMR should confirm the dominant tautomer .
  • Purity : HPLC-MS (>99% purity) is essential to rule out interference from byproducts (e.g., thiourea residues from synthesis) .
  • Assay Conditions : Standardize protocols (e.g., pH, solvent DMSO concentration) to minimize variability .

Q. What computational strategies optimize synthesis and predict activity?

  • Reaction Path Search : Quantum chemical calculations (DFT) model transition states to identify energy-efficient pathways, such as cyclization barriers in pyrazole formation .
  • Molecular Docking : Predict binding to biological targets (e.g., M. tuberculosis enzymes) using crystal structures from the PDB. Substituent effects (e.g., 4-methylphenyl vs. 4-fluorophenyl) are modeled to prioritize analogs for synthesis .
  • Machine Learning : Train models on existing SAR data to predict novel derivatives with improved logP or toxicity profiles .

Q. How can solvent-free or green chemistry approaches improve scalability?

  • One-Pot Synthesis : Reduces purification steps and waste. For example, solvent-free condensation of barbituric acids, aldehydes, and pyrazol-amines achieves high yields (75–85%) .
  • Microwave-Assisted Reactions : Accelerate cyclization steps (e.g., from 6 hrs to 30 mins) while maintaining regioselectivity .

Methodological Challenges and Solutions

ChallengeSolutionReference
Regiochemical ambiguity in pyrazole synthesisX-ray crystallography of intermediates (e.g., 1a, 5a)
Low yield in acylation stepsUse of POCl₃ as a catalyst at 120°C
Contradictory antimicrobial dataStandardized MIC assays with clinical isolates
Scalability of solvent-free methodsProcess optimization via DoE (Design of Experiments)

Key Structural Insights from Crystallography

  • Hydrogen Bonding : The hydrochloride salt forms N–H···Cl interactions, stabilizing the crystal lattice and influencing solubility .
  • Torsional Angles : Substituents on the 4-phenyl group (e.g., methyl vs. methoxy) affect planarity and π-π stacking with biological targets .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride
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3-methyl-4-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.